N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is an organic compound . It has a molecular formula of C22H21N5O3, an average mass of 403.434 Da, and a monoisotopic mass of 403.164429 Da .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes this compound, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes .
Biochemical Pathways
Based on its structural similarity to other pyrazoloquinoline derivatives, it may be involved in various cellular processes .
Pharmacokinetics
Similar compounds have shown good oral availability .
Result of Action
Similar compounds have been known to modulate the activity of their target proteins or enzymes, leading to changes in cellular processes .
Properties
IUPAC Name |
N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14(2)13-26-21-18(12-17-11-7-8-15(3)19(17)23-21)20(25-26)24-22(27)16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGHJOJKIBCTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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